(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine
Overview
Description
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine is a synthetic organic compound with a piperidine ring structure This compound is characterized by the presence of an isopropoxyphenyl group and three methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with an isopropoxyphenyl group. This can be achieved through a nucleophilic substitution reaction using an isopropoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-dimethylaminopropane: Shares a similar piperidine ring structure but differs in the substituents attached to the ring.
Heterocycles as WIP1 Inhibitors: These compounds also contain a piperidine ring and are studied for their potential therapeutic applications.
Uniqueness
(3R)-4-(3-isopropoxyphenyl)-1,3,4-trimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-MBIQTGHCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170550 | |
Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431704-21-0 | |
Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431704-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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